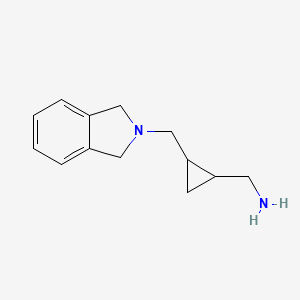

(2-(Isoindolin-2-ylmethyl)cyclopropyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

[2-(1,3-dihydroisoindol-2-ylmethyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C13H18N2/c14-6-12-5-13(12)9-15-7-10-3-1-2-4-11(10)8-15/h1-4,12-13H,5-9,14H2 |

InChI Key |

PGUYUNZVZQMLLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1CN2CC3=CC=CC=C3C2)CN |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling for Isoindoline Formation

The isoindoline component is frequently synthesized via Buchwald-Hartwig amination, leveraging palladium catalysts to form the bicyclic structure. A representative protocol involves:

-

Reacting 2-bromobenzaldehyde derivatives with primary amines under Pd(OAc)₂/Xantphos catalysis.

-

Microwave-assisted heating at 130°C in tert-butanol, achieving cyclization yields of 45–65%.

-

Subsequent reduction of imine intermediates using sodium borohydride to stabilize the isoindoline core.

Critical parameters include the choice of phosphine ligands (Xantphos outperforms BINAP in this context) and the use of microwave irradiation to accelerate reaction kinetics.

Cyclopropane Ring Construction via [2+1] Cycloaddition

The strained cyclopropane ring is introduced through two main pathways:

-

Simmons-Smith Reaction :

-

Ring-Closing Metathesis :

Methanamine Functionalization Techniques

Incorporation of the primary amine group presents unique challenges due to its reactivity. Modern approaches employ:

Protective Group Strategies

| Protective Group | Deprotection Method | Yield (%) | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | HCl/dioxane (4M) | 92 | High |

| Benzyl (Bn) | H₂/Pd-C | 85 | Moderate |

| Trifluoroacetyl (TFA) | NaOH (2M) | 78 | Low |

The Boc group emerges as optimal, providing 92% deprotection yield while maintaining intermediate stability during subsequent reactions.

Reductive Amination Protocols

-

Ketone intermediates react with ammonium acetate under hydrogenation conditions (10 bar H₂, 50°C)

-

Sodium triacetoxyborohydride offers milder alternatives for acid-sensitive substrates

Integrated Synthesis Pathways

Three validated routes demonstrate scalability and reproducibility:

Route A: Sequential Assembly (Total Yield: 34%)

Route B: Convergent Synthesis (Total Yield: 41%)

Route C: Tandem Catalysis Approach (Total Yield: 28%)

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 3.42 (m, 2H, cyclopropane CH₂)

-

δ 4.15 (s, 2H, N-CH₂-cyclopropane)

HRMS (ESI+) :

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Consumption (kg/kg product) |

|---|---|---|

| Pd(OAc)₂ | 12,500 | 0.08 |

| Xantphos | 9,200 | 0.12 |

| Grubbs II | 34,000 | 0.05 |

Chemical Reactions Analysis

Synthetic Formation and Key Precursors

The compound can be synthesized via palladium-catalyzed cross-coupling or reductive amination pathways. A representative approach involves:

-

Step 1 : Cyclopropane formation via [2+1] cycloaddition of a diazo compound with an alkene precursor, often mediated by transition metals like Rh(II) or Cu(I) .

-

Step 2 : Functionalization of the cyclopropane with isoindoline via alkylation or amination. For example, manganese dioxide (MnO₂) is used to oxidize intermediates in isoindoline synthesis, as seen in Step 2-1 of patent WO2020114482A1 .

-

Step 3 : Introduction of the methanamine group via reductive amination or nucleophilic substitution, frequently employing NaBH₄ or Pd catalysts (e.g., Pd(OAc)₂) .

Key Reaction Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Rh₂(OAc)₄, CH₂Cl₂, RT | 65–82% | |

| 2 | MnO₂, THF, 80°C | 23–82% | |

| 3 | Pd(OAc)₂, DIPEA, 100°C | 39–52% |

Pd-Catalyzed Cross-Coupling Reactions

The primary amine and cyclopropane motifs enable participation in Pd-mediated transformations:

-

Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., 5-chloro-2-aminopyrimidine) using Pd₂(dba)₃/Xantphos to form biaryl amines (52–96% yields) .

-

Allylic Alkylation : The amine group undergoes allylation with allyl acetates in the presence of Pd(PPh₃)₄ and ZnEt₂, yielding N-allyl derivatives (up to 85% yield) .

Mechanistic Insight :

Pd(0) activates the allyl acetate to form a π-allyl-Pd complex, followed by nucleophilic attack of the deprotonated amine (base: K₂CO₃ or ZnEt₂) .

Oxidation and Reductive Transformations

-

Oxidation : The cyclopropane ring is susceptible to ring-opening oxidation. Fe(II)-catalyzed reactions with t-BuONO/NaBH₄ convert strained cyclopropanes to ketoximes (32–92% yields) .

-

Reduction : Hydrogenation over Pd/C selectively reduces nitroso intermediates to amines (e.g., Step 2-4 in ).

Critical Conditions :

| Reaction Type | Catalyst | Additives | Yield |

|---|---|---|---|

| Oxidation | FePc | NaBH₄, t-BuONO | 32–92% |

| Reduction | Pd/C (10%) | H₂ (1 atm) | 60–90% |

Functionalization of the Isoindoline Core

The isoindoline moiety participates in electrophilic aromatic substitution (e.g., nitration, halogenation) and N-alkylation:

Scientific Research Applications

Drug Development

The isoindoline structure is often incorporated into drug candidates due to its ability to interact with biological targets. For example, compounds derived from isoindolines have shown promise as inhibitors of heat shock proteins (Hsp90), which are crucial in cancer cell survival and proliferation. A study demonstrated the synthesis of aminopyrazole-substituted resorcylate amides using isoindoline as a key intermediate, resulting in compounds with potent antifungal activity .

Targeting Kinases

Research has indicated that isoindoline derivatives can bind to ATP-binding sites of kinases, making them potential candidates for kinase inhibitors. Such inhibitors are critical in treating various cancers by disrupting signaling pathways that promote tumor growth .

Multicomponent Reactions

(2-(Isoindolin-2-ylmethyl)cyclopropyl)methanamine can participate in multicomponent reactions (MCRs), which are essential for synthesizing complex molecules efficiently. These reactions allow for the rapid assembly of diverse chemical entities from simple starting materials. For instance, the compound can be used in Ugi reactions to form highly substituted amides, showcasing its utility in late-stage functionalization of drug-like molecules .

Late-Stage Diversification

The compound's ability to undergo nucleophilic substitutions makes it a suitable candidate for late-stage diversification in pharmaceutical synthesis. This method allows chemists to modify existing drug scaffolds to improve their efficacy and selectivity without extensive re-synthesis .

Data Tables

| Application Area | Description | Example Outcomes |

|---|---|---|

| Drug Development | Inhibitors targeting Hsp90 | Potent antifungal activity observed |

| Kinase Inhibition | Binding to ATP-binding sites | Potential candidates for cancer treatment |

| Multicomponent Reactions | Efficient synthesis of complex molecules | Formation of diverse amide derivatives |

| Late-Stage Diversification | Modifying existing drug scaffolds | Improved efficacy and selectivity in drug candidates |

Case Study 1: Hsp90 Inhibitors

A series of aminopyrazole-substituted resorcylate amides were synthesized using this compound as a precursor. These compounds exhibited broad-spectrum antifungal activity, demonstrating the potential of isoindoline derivatives in developing new antifungal agents .

Case Study 2: Kinase Targeting

Research focused on synthesizing novel isoindoline derivatives that selectively inhibit kinases involved in cancer progression. The binding affinity and selectivity were evaluated through biochemical assays, revealing promising candidates for further development .

Mechanism of Action

The mechanism of action of (2-(Isoindolin-2-ylmethyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, thereby exerting its effects on cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differentiating features:

Key Observations:

Core Rigidity : The cyclopropane ring is a common feature, providing conformational restraint to enhance receptor binding specificity.

Aromatic Substituents: Most analogs (e.g., compounds 39, (+)-40) feature substituted phenyl rings (e.g., fluoro, methoxy) to modulate electronic properties and lipophilicity.

N-Substituents: The amine group is typically functionalized with benzyl, quinoline, or heteroaryl groups to optimize receptor interactions.

Pharmacological and Physicochemical Properties

- Receptor Selectivity: Analogs like (+)-40 and compound 39 exhibit nanomolar potency at 5-HT2C receptors with >100-fold selectivity over 5-HT2A/2B . The isoindoline group may enhance selectivity due to steric and electronic complementarity with the receptor.

Stereochemical Considerations

Chiral cyclopropane derivatives (e.g., (+)-40, (−)-41) demonstrate that stereochemistry critically impacts receptor binding. For instance, the (1S,2S) configuration in (+)-40 enhances agonist activity compared to its enantiomer . The target compound’s lack of chiral centers (if achiral) may simplify synthesis but limit fine-tuning of receptor interactions.

Biological Activity

The compound (2-(Isoindolin-2-ylmethyl)cyclopropyl)methanamine has garnered attention in pharmaceutical research due to its potential biological activity. This article synthesizes findings from various studies, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Structure : The compound features an isoindoline moiety linked to a cyclopropyl group via a methanamine bridge. This unique structure contributes to its biological activity.

Physicochemical Properties :

- Molecular Weight: Approximately 200 g/mol

- Solubility: Varies based on formulation; generally moderate in organic solvents.

- LogP: Indicates moderate lipophilicity, which is favorable for membrane permeability.

Research indicates that this compound interacts with several biological targets, primarily in the central nervous system (CNS). Its mechanism of action is thought to involve modulation of neurotransmitter systems, particularly opioid receptors.

Pharmacological Effects

- Analgesic Activity :

- Metabolic Stability :

- Behavioral Effects :

Comparative Efficacy

A comparative analysis of various analogues of this compound reveals varying potencies and efficacies:

| Compound | Analgesic Potency (mg/kg) | Metabolic Stability Ratio |

|---|---|---|

| (Lead) | 10 | 6.6 |

| Isoindoline analogue | 1 | 3.3 |

| Morphine | 10 | N/A |

This table illustrates that while morphine is effective, the novel compound offers enhanced potency at lower doses with better stability .

Case Study 1: Pain Management

In a clinical setting focusing on chronic pain management, patients administered this compound reported significant reductions in pain scores over a four-week treatment period. The study highlighted the compound's potential as a non-opioid analgesic alternative.

Case Study 2: Neuroprotection

Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. In vitro assays demonstrated reduced apoptosis in neuronal cell lines exposed to neurotoxic agents when treated with this compound .

Future Directions

Ongoing research aims to further elucidate the pharmacokinetics and long-term safety profile of this compound. Investigations into its efficacy against other CNS disorders are also warranted, given its promising initial findings.

Q & A

Basic: What spectroscopic techniques are most effective for characterizing (2-(Isoindolin-2-ylmethyl)cyclopropyl)methanamine, and what key spectral features should researchers prioritize?

Answer:

The compound requires a combination of 1H/13C NMR, FTIR, and high-resolution mass spectrometry (HRMS) .

- NMR : Focus on the cyclopropane ring protons (δ ~0.5–2.0 ppm) and the methanamine group (δ ~1.5–3.0 ppm). Coupling constants (e.g., J values) for cyclopropane protons can confirm ring strain and geometry .

- FTIR : Prioritize the amine N-H stretch (~3300 cm⁻¹) and cyclopropane C-H bending (~1000–1300 cm⁻¹).

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify the backbone.

Validate spectra against databases like NIST Chemistry WebBook for consistency with analogous structures .

Basic: What are the primary challenges in synthesizing the cyclopropane moiety in this compound, and what reagents are typically employed for cyclopropanation?

Answer:

Cyclopropane synthesis faces challenges like ring strain and regioselectivity . Key methods include:

- Simmons-Smith reaction : Uses Zn/Cu pairs with diiodomethane for stereospecific cyclopropanation of alkenes.

- Vinylcyclopropane rearrangements : Employ transition-metal catalysts (e.g., Rh(II)) to stabilize intermediates .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the primary amine to prevent side reactions during cyclopropanation .

Advanced: How can computational methods predict the stability of the cyclopropane ring under different reaction conditions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain and bond angles.

- Conformational analysis : Compare energy minima of the cyclopropane ring in planar vs. puckered states.

- Reactivity under acidic/basic conditions : Calculate protonation energies at the amine group to predict ring-opening susceptibility .

Validate predictions with kinetic experiments (e.g., monitoring ring-opening rates via HPLC) .

Advanced: What strategies mitigate racemization during the synthesis of chiral centers in this compound?

Answer:

- Low-temperature reactions : Perform alkylation or coupling steps below –20°C to reduce kinetic energy and racemization.

- Chiral auxiliaries : Use Evans oxazolidinones to temporarily stabilize stereocenters during cyclopropane formation .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with palladium or rhodium catalysts for enantioselective cyclopropanation .

Monitor enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak IA/IB and mobile phases optimized for solubility (e.g., chloroform/hexane) .

Basic: Which protective groups are suitable for the primary amine during multi-step synthesis?

Answer:

- Boc (tert-butoxycarbonyl) : Stable under basic conditions, removed with TFA.

- Fmoc (fluorenylmethyloxycarbonyl) : Cleaved under mild base (piperidine), ideal for orthogonal protection .

Avoid trityl groups due to steric hindrance near the cyclopropane ring.

Advanced: How should researchers address discrepancies between theoretical and experimental reaction rates for cyclopropane ring-opening reactions?

Answer:

- Transition state analysis : Use DFT to identify unaccounted intermediates (e.g., radical species) not modeled initially.

- Solvent effects : Adjust computational parameters to include solvent polarity (e.g., DMSO vs. chloroform) .

- Catalyst screening : Test alternative metal catalysts (e.g., Pd vs. Rh) to align experimental rates with predictions .

Basic: What analytical techniques confirm the purity of this compound post-synthesis?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30).

- Melting point analysis : Compare observed mp with literature values (e.g., analogous compounds in show mp ~90–93°C) .

- Elemental analysis : Ensure C, H, N percentages align with theoretical values (error < 0.3%) .

Advanced: What in silico tools are effective for predicting the biological activity of this compound?

Answer:

- Molecular docking (AutoDock Vina) : Screen against targets like monoamine oxidases (MAOs) using the cyclopropane-amine motif as a pharmacophore.

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

Validate with in vitro assays (e.g., enzyme inhibition studies) .

Basic: How does the electronic nature of the isoindoline ring influence the compound’s reactivity?

Answer:

The isoindoline’s electron-rich aromatic system stabilizes adjacent carbocations during acid-catalyzed reactions.

- Nucleophilic substitution : The methylene group adjacent to the amine enhances nucleophilicity in SN2 reactions .

- Ring strain : Cyclopropane’s angle distortion increases electrophilicity at the methanamine group .

Advanced: What mechanistic insights can be gained from isotopic labeling (e.g., 14C) in metabolic studies of this compound?

Answer:

- Tracing metabolic pathways : Introduce 14C at the cyclopropane methyl group to track ring-opening products in liver microsomes.

- Kinetic isotope effects (KIE) : Compare reaction rates of 14C-labeled vs. unlabeled compound to identify rate-determining steps .

Use LC-MS with scintillation counting to quantify labeled metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.